![molecular formula C16H11NO B3045552 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline CAS No. 109722-74-9](/img/structure/B3045552.png)
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline
概要
説明
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline, also known as Cepharanthine, is a natural alkaloid found in the Stephania cepharantha plant. It has been extensively studied for its various pharmacological properties and has shown potential as a therapeutic agent in several diseases.
科学的研究の応用
Chemical Synthesis and Structural Confirmation The compound 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline has been involved in various chemical syntheses, demonstrating its utility in creating complex organic structures. For instance, Ando, Tokoroyama, and Kubota (1974) confirmed the structure of a derivative, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, derived from the degradation of a red pigment, using 5,6-dihydro-4,7-dimethoxy-11H-indeno[1,2-c]isoquinoline-5,11-dione as a relay compound (Ando, Tokoroyama, & Kubota, 1974).
Synthetic Methodologies Jagtap et al. (2005) described the base-promoted condensation synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones, showcasing a method for constructing isoquinoline structures, which could be relevant for compounds similar to 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline (Jagtap et al., 2005).
Potential in Drug Synthesis The relevance of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline in the synthesis of potential drugs is evident in its role as an intermediate or a structural component in various medicinal compounds. For example, Cushman et al. (1999) synthesized a range of indenoisoquinolines, evaluating them for cytotoxicity in cancer cell cultures and activity against topoisomerase 1, indicating the compound's potential as a building block in anticancer drug development (Cushman et al., 1999).
Pharmacological Applications In the field of pharmacology, derivatives of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline have been explored for their potential as therapeutic agents. Park et al. (2012) investigated a structurally similar compound, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline, for its effects on human leukemia cells, demonstrating the therapeutic potential of compounds in this class (Park et al., 2012).
Role in Developing Topoisomerase Inhibitors The significance of 5,6-dihydro-5-oxo-11H-indeno[1,2-c]isoquinoline is further highlighted in the synthesis of topoisomerase inhibitors. Cushman et al. (2000) synthesized a series of indenoisoquinolines, potent inhibitors of topoisomerase I, indicating the role of this compound in developing new cancer therapies (Cushman et al., 2000).
将来の方向性
: Antony, S., Agama, K. K., Miao, Z.-H., Hollingshead, M., Holbeck, S. L., Wright, M. H., … & Pommier, Y. (2006). Bisindenoisoquinoline Bis-1,3-{(5,6-dihydro-5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane bis (trifluoroacetate) (NSC 727357), a DNA Intercalator and Topoisomerase Inhibitor with Antitumor Activity. Molecular Pharmacology, 70(3), 1109-1120. DOI: 10.1124/mol.106.024372
特性
IUPAC Name |
6,11-dihydroindeno[1,2-c]isoquinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(14)17-16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPKKHSEOPGEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435704 | |
| Record name | 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline | |
CAS RN |
109722-74-9 | |
| Record name | 5,6-dihydro-5-oxo-11H-indeno [1,2-c]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

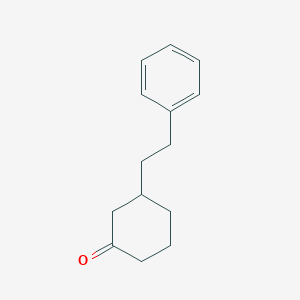

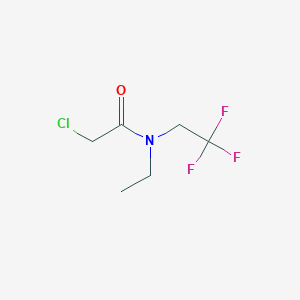
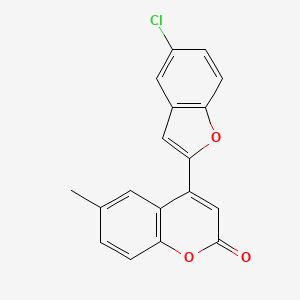
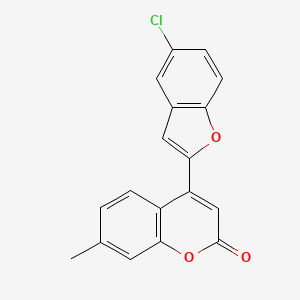

![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)

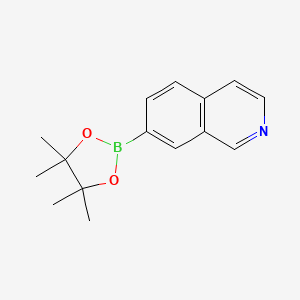
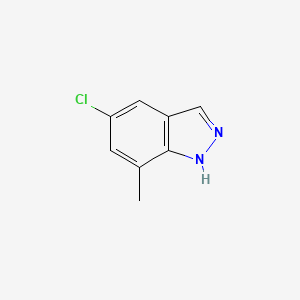
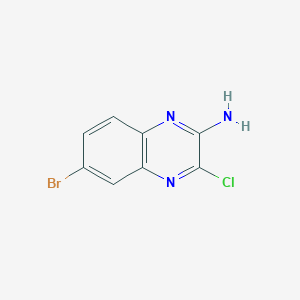
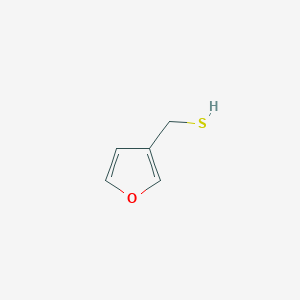

![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)